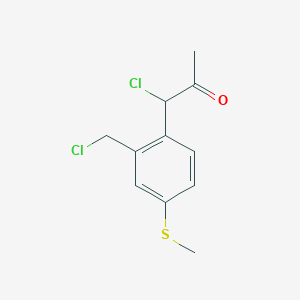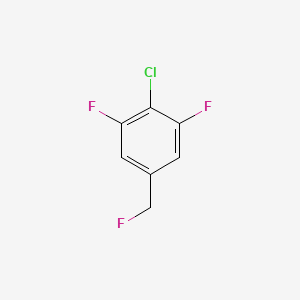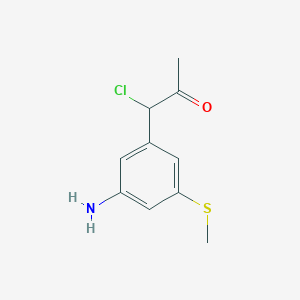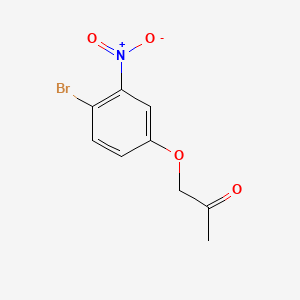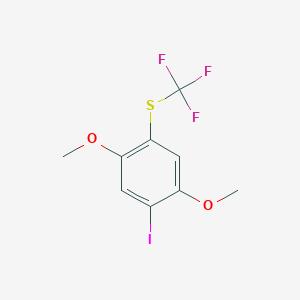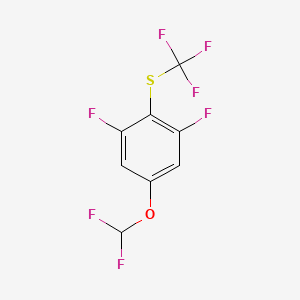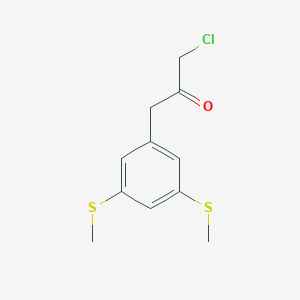
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one typically involves the chlorination of a precursor compound, such as 1-(3,5-Bis(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols to form corresponding amines or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions with solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or water, often with a base to neutralize the by-products.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloropropanone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with trifluoromethyl groups instead of methylthio groups.
1-(3,5-Dimethylphenyl)-3-chloropropan-2-one: Similar structure but with methyl groups instead of methylthio groups.
Uniqueness
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of methylthio groups, which can impart distinct electronic and steric effects compared to other substituents like trifluoromethyl or methyl groups. These differences can influence the compound’s reactivity, binding properties, and overall biological activity.
Eigenschaften
Molekularformel |
C11H13ClOS2 |
|---|---|
Molekulargewicht |
260.8 g/mol |
IUPAC-Name |
1-[3,5-bis(methylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-14-10-4-8(3-9(13)7-12)5-11(6-10)15-2/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
XBJBLBSJSJJXTB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1)CC(=O)CCl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


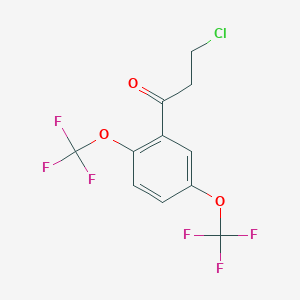
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)

